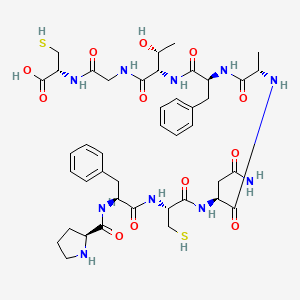
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and sedative effects. This compound is particularly notable for its use in veterinary medicine as a tranquilizer and antiemetic agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate involves several steps. The starting material is typically phenothiazine, which undergoes a series of chemical reactions to introduce the dimethylamino and methylpropyl groups. The final step involves the reaction with maleic acid to form the maleate salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is usually purified through crystallization or chromatography to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the phenothiazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while substitution reactions can yield halogenated or alkylated derivatives .
科学的研究の応用
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Medicine: Primarily used in veterinary medicine as a tranquilizer and antiemetic. It is also studied for its potential use in treating psychiatric disorders in humans.
Industry: Utilized in the formulation of veterinary pharmaceuticals and as a chemical intermediate in the synthesis of other phenothiazine derivatives .
作用機序
The mechanism of action of 10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate involves its interaction with various neurotransmitter receptors in the central nervous system. It acts as an antagonist at dopamine receptors (D1, D2, D3, and D4), serotonin receptors (5-HT1 and 5-HT2), histamine receptors (H1), and adrenergic receptors (alpha1 and alpha2). This broad receptor antagonism leads to its sedative, antiemetic, and antipsychotic effects .
類似化合物との比較
Similar Compounds
Triflupromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promazine: Used as an antipsychotic and sedative, with a similar mechanism of action.
Pheniramine: An antihistamine with sedative properties, structurally related to phenothiazines .
Uniqueness
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of sedative and antiemetic effects makes it particularly valuable in veterinary medicine. Additionally, its ability to interact with multiple neurotransmitter systems provides a broad spectrum of therapeutic applications .
特性
CAS番号 |
63833-98-7 |
|---|---|
分子式 |
C23H25N3O4S |
分子量 |
439.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-3-carbonitrile |
InChI |
InChI=1S/C19H21N3S.C4H4O4/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-10-15(11-20)8-9-17(19)22;5-3(6)1-2-4(7)8/h4-10,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
LTWASAFJRXZDDY-BTJKTKAUSA-N |
異性体SMILES |
CC(CN1C2=C(C=C(C=C2)C#N)SC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC(CN1C2=C(C=C(C=C2)C#N)SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
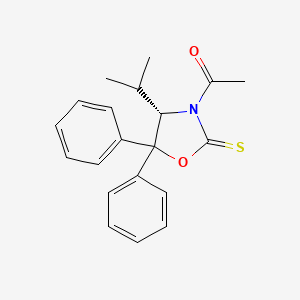
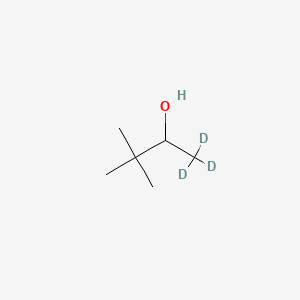
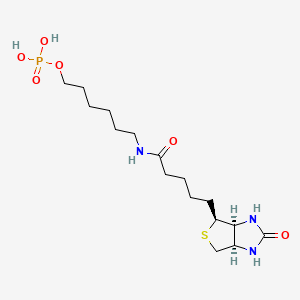


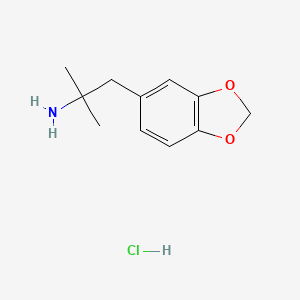

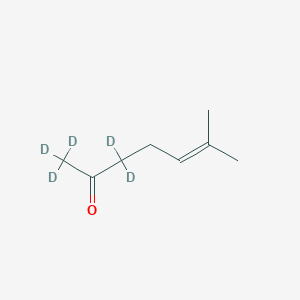


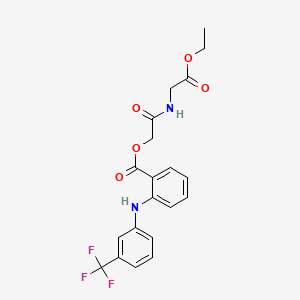
![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
